molecular formula C12H15BrO B3286161 2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one CAS No. 820260-08-0

2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one

Cat. No.: B3286161
CAS No.: 820260-08-0
M. Wt: 255.15 g/mol
InChI Key: BQYWGENEHCBKOU-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one is an organic compound that belongs to the class of brominated ketones It is characterized by the presence of a bromine atom attached to the first carbon of a propanone group, which is further substituted with a 4-(propan-2-yl)phenyl group

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of various pharmaceuticals , suggesting that the compound could interact with a variety of biological targets.

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one . For example, high temperatures or acidic conditions might increase the reactivity of the bromine atom, potentially altering the compound’s effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one typically involves the bromination of 1-[4-(propan-2-yl)phenyl]propan-1-one. This can be achieved using bromine (Br2) or hydrobromic acid (HBr) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds .

Types of Reactions:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.

    Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, ether), low temperatures.

    Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid), room temperature.

Major Products:

  • Substituted derivatives (e.g., amines, ethers)
  • Alcohols
  • Carboxylic acids

Scientific Research Applications

2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Comparison: 2-Bromo-1-[4-(propan-2-yl)phenyl]propan-1-one is unique due to the presence of the 4-(propan-2-yl)phenyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, its specific substitution pattern may enhance its biological activity, making it a valuable compound for research and development[7][7].

Properties

IUPAC Name

2-bromo-1-(4-propan-2-ylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-8(2)10-4-6-11(7-5-10)12(14)9(3)13/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYWGENEHCBKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C(C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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